molecular formula C20H16N2O2S B302855 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-thienyl)acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-thienyl)acetamide

Katalognummer B302855
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: CCLZZFWJTBSTCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-thienyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. BTA-EG6 is a member of the benzothiazole family of compounds and has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Wirkmechanismus

BTA-EG6 is a potent inhibitor of the protein-protein interaction between heat shock protein 90 (HSP90) and its client proteins. HSP90 is a chaperone protein that is involved in the folding and stabilization of a variety of client proteins, including many oncogenic proteins. BTA-EG6 binds to the ATP-binding site of HSP90 and disrupts the interaction between HSP90 and its client proteins, leading to the degradation of oncogenic proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, BTA-EG6 has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated by the inhibition of HSP90, which plays a role in a variety of cellular processes beyond cancer cell growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BTA-EG6 is its specificity for HSP90, which allows for targeted inhibition of oncogenic proteins without affecting normal cellular processes. However, the efficacy of BTA-EG6 may be limited by the development of resistance mechanisms in cancer cells. Additionally, the use of BTA-EG6 in vivo may be limited by its poor solubility and bioavailability.

Zukünftige Richtungen

Future research on BTA-EG6 should focus on improving its solubility and bioavailability to enable its use in vivo. Additionally, the development of combination therapies that target multiple oncogenic pathways may improve the efficacy of BTA-EG6 and overcome resistance mechanisms in cancer cells. Finally, the use of BTA-EG6 as a tool compound to study the role of HSP90 in other cellular processes beyond cancer cell growth should be explored.

Synthesemethoden

BTA-EG6 can be synthesized using a one-pot reaction of 2-aminobenzoxazole, 2-bromo-4'-methylacetophenone, and 2-thiophene carboxylic acid in the presence of a base. The reaction yields BTA-EG6 as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further research studies.

Wissenschaftliche Forschungsanwendungen

BTA-EG6 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the proliferation of a variety of cancer cells, including breast, lung, colon, and prostate cancer cells. BTA-EG6 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Eigenschaften

Produktname

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-thienyl)acetamide

Molekularformel

C20H16N2O2S

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C20H16N2O2S/c1-13-8-9-14(20-22-16-6-2-3-7-18(16)24-20)11-17(13)21-19(23)12-15-5-4-10-25-15/h2-11H,12H2,1H3,(H,21,23)

InChI-Schlüssel

CCLZZFWJTBSTCQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC4=CC=CS4

Kanonische SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.